4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Overview
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.
Preparation Methods
The synthesis of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring. The diethoxy groups can be introduced through subsequent alkylation reactions.
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the tetrahydroisoquinoline ring to form dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a neuroprotective agent.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to neuroprotective effects, anti-inflammatory responses, and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroisoquinoline core but has methoxy groups instead of diethoxy groups.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: This compound has a hydroxyl group attached to the tetrahydroisoquinoline ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-5-25(6-2)19-11-9-17(10-12-19)23-20-16-22(27-8-4)21(26-7-3)15-18(20)13-14-24-23/h9-12,15-16,23-24H,5-8,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVAYPSUASEISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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